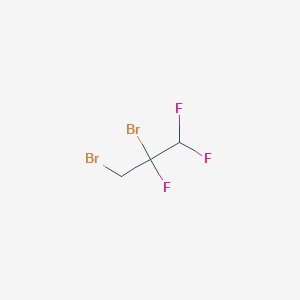

2,3-Dibromo-1,1,2-trifluoropropane

Description

BenchChem offers high-quality 2,3-Dibromo-1,1,2-trifluoropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromo-1,1,2-trifluoropropane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-1,1,2-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br2F3/c4-1-3(5,8)2(6)7/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRCNDATSLAZLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901022664 | |

| Record name | 2,3-Dibromo-1,1,2-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901022664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309602-74-1 | |

| Record name | 2,3-Dibromo-1,1,2-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901022664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dibromo-1,1,2-trifluoropropane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks highly sought after.[1] Among these, 2,3-Dibromo-1,1,2-trifluoropropane (CAS No. 431-21-0) emerges as a versatile, yet underexplored, synthetic intermediate.[2] Its trifluoromethyl group, coupled with the reactive vicinal dibromides, presents a unique chemical handle for the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,3-Dibromo-1,1,2-trifluoropropane, with a particular focus on its relevance to drug discovery and development. By elucidating its reactivity and synthetic potential, we aim to equip researchers with the knowledge to leverage this valuable building block in their scientific endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its application in research and development. This section details the key physicochemical and spectroscopic properties of 2,3-Dibromo-1,1,2-trifluoropropane.

Table 1: Physicochemical Properties of 2,3-Dibromo-1,1,2-trifluoropropane

| Property | Value | Source |

| CAS Number | 431-21-0 | [2] |

| Molecular Formula | C₃H₃Br₂F₃ | [2] |

| Molecular Weight | 255.86 g/mol | [2] |

| Boiling Point | 116 °C | [3] |

| Density | 2.121 g/cm³ at 24 °C | [3] |

| Refractive Index | 1.4285 | [3] |

| Vapor Pressure | 4.74 mmHg at 25°C | [3] |

| XLogP3 | 2.9 | [2] |

Spectroscopic Analysis

Spectroscopic data is critical for the unambiguous identification and characterization of 2,3-Dibromo-1,1,2-trifluoropropane. The following sections provide an overview of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of 2,3-Dibromo-1,1,2-trifluoropropane. The molecule possesses hydrogen, carbon, and fluorine nuclei, all of which are NMR active.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of a chiral center and coupling to both neighboring protons and fluorine atoms. The diastereotopic protons of the CH₂Br group and the single proton on the chiral carbon will exhibit distinct chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the three carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogens.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the trifluoromethyl group.[4] A single resonance is expected for the three equivalent fluorine atoms of the CF₃ group, which will be split by coupling to the vicinal proton. PubChem provides access to a ¹⁹F NMR spectrum for this compound.[2]

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-Dibromo-1,1,2-trifluoropropane will display characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

-

C-H stretching: Around 2900-3000 cm⁻¹

-

C-F stretching: Strong absorptions in the region of 1100-1300 cm⁻¹

-

C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 2,3-Dibromo-1,1,2-trifluoropropane will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Common fragmentation pathways would likely involve the loss of bromine and fluorine atoms or cleavage of the carbon-carbon bonds.

Synthesis of 2,3-Dibromo-1,1,2-trifluoropropane

Proposed Synthetic Pathway: Bromination of 3,3,3-Trifluoropropene

The most direct route to 2,3-Dibromo-1,1,2-trifluoropropane is the addition of bromine (Br₂) across the double bond of 3,3,3-trifluoropropene.

Figure 1: Proposed synthesis of 2,3-Dibromo-1,1,2-trifluoropropane.

Experimental Protocol: Bromination of an Alkene (General Procedure)

The following is a generalized protocol for the bromination of an alkene, which can be adapted for the synthesis of 2,3-Dibromo-1,1,2-trifluoropropane.

Materials:

-

3,3,3-Trifluoropropene

-

Bromine

-

Carbon tetrachloride (or another suitable inert solvent)

-

Sodium thiosulfate solution (for quenching)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Dissolve 3,3,3-trifluoropropene in a suitable inert solvent, such as carbon tetrachloride, in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of the alkene. The disappearance of the bromine color indicates the progress of the reaction.

-

Continue the addition until a faint bromine color persists.

-

Allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench any unreacted bromine by adding a saturated solution of sodium thiosulfate until the mixture is colorless.

-

Separate the organic layer, wash with water, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain 2,3-Dibromo-1,1,2-trifluoropropane.

Chemical Reactivity and Synthetic Utility

The reactivity of 2,3-Dibromo-1,1,2-trifluoropropane is dominated by the presence of the vicinal dibromides and the electron-withdrawing trifluoromethyl group. This combination of functional groups makes it a valuable intermediate for a variety of chemical transformations.

Dehydrohalogenation

Dehydrohalogenation, the elimination of a hydrogen halide, is a common reaction for alkyl halides.[5] Treatment of 2,3-Dibromo-1,1,2-trifluoropropane with a base can lead to the formation of various unsaturated fluorinated compounds. The regioselectivity of the elimination will be influenced by the acidity of the protons and the stability of the resulting alkene. For instance, reaction with a strong base could potentially yield 2-bromo-3,3,3-trifluoropropene.[6]

Sources

- 1. Vicinal halo-trifluoromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dibromo-1,1,1-trifluoropropane | C3H3Br2F3 | CID 2736806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. Dehydrohalogenation - Wikipedia [en.wikipedia.org]

- 6. 2-Bromo-3,3,3-trifluoroprop-1-ene (1514-82-5) for sale [vulcanchem.com]

Technical Synthesis Guide: 2,3-Dibromo-1,1,2-trifluoropropane

Executive Summary & Nomenclature Resolution

Target Molecule: 2,3-Dibromo-1,1,2-trifluoropropane

CAS Registry Number: 1309602-74-1

Molecular Formula:

⚠️ Critical Isomer Distinction

Before commencing synthesis, it is imperative to distinguish the target molecule from its more common isomer. The vast majority of "dibromotrifluoropropane" literature refers to the Halothane precursor (CAS 431-21-0).

| Feature | Target Molecule (This Guide) | Common Isomer (Halothane Precursor) |

| IUPAC Name | 2,3-Dibromo-1,1,2-trifluoropropane | 2,3-Dibromo-1,1,1-trifluoropropane |

| Structure | ||

| Precursor | 2,3,3-Trifluoroprop-1-ene (HFO-1243yc) | 3,3,3-Trifluoroprop-1-ene (HFO-1243zf) |

| CAS | 1309602-74-1 | 431-21-0 |

This guide details the synthesis of the 1,1,2-trifluoro isomer (CAS 1309602-74-1) via the electrophilic bromination of 2,3,3-trifluoroprop-1-ene.

Retrosynthetic Analysis & Strategy

The most efficient route to 2,3-Dibromo-1,1,2-trifluoropropane is the direct electrophilic addition of elemental bromine (

Reaction Scheme

The reaction proceeds via a bromonium ion intermediate. Due to the electron-withdrawing nature of the fluorine atoms on the vinylic carbons, the nucleophilicity of the double bond is reduced compared to non-fluorinated alkenes, requiring controlled conditions to ensure complete conversion without promoting radical substitution side reactions.

Figure 1: Reaction pathway for the synthesis of 2,3-Dibromo-1,1,2-trifluoropropane.

Detailed Experimental Protocol

Materials & Reagents[1]

| Reagent | CAS | Purity | Role |

| 2,3,3-Trifluoroprop-1-ene | 158664-13-2 | >98% | Starting Material (Alkene) |

| Bromine | 7726-95-6 | Reagent Grade | Electrophile |

| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Solvent |

| Sodium Thiosulfate | 7772-98-7 | 10% aq. soln | Quenching Agent |

Synthesis Procedure

Step 1: Setup

-

Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and an internal thermometer.

-

Connect the top of the condenser to a scrubber containing 10% NaOH solution to trap any escaping bromine vapors.

-

Place the flask in an ice-water bath (

). -

Lighting Control: Wrap the flask in aluminum foil. Excluding light is critical to suppress free-radical allylic substitution (which would brominate the

or

Step 2: Reagent Charging

-

Charge the flask with 2,3,3-trifluoroprop-1-ene (0.1 mol, 9.6 g) dissolved in Dichloromethane (50 mL).

-

Charge the addition funnel with Bromine (0.105 mol, 16.8 g, 5.4 mL). A slight excess (5%) ensures complete consumption of the alkene.

Step 3: Reaction

-

Begin stirring the alkene solution vigorously.

-

Add the Bromine dropwise over a period of 60 minutes.

-

Monitor Temperature: Maintain internal temperature

during addition. The reaction is exothermic. -

Observation: The solution will initially decolorize as bromine is consumed. As the reaction nears completion, a persistent red-brown color will remain.

-

After addition is complete, remove the ice bath and allow the mixture to warm to room temperature (

) over 2 hours.

Step 4: Workup

-

Transfer the reaction mixture to a separatory funnel.

-

Wash with 10% Sodium Thiosulfate solution (

) until the organic layer is colorless (removal of excess -

Wash with Deionized Water (

) followed by Brine ( -

Dry the organic phase over anhydrous Magnesium Sulfate (

) . -

Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, bath temp

) to remove DCM.

Purification

The crude oil is purified via fractional distillation under reduced pressure.

-

Boiling Point Estimation: The product is a high-boiling liquid relative to the starting material. Expect b.p. approx.

at atmospheric pressure (extrapolated from isomers). Vacuum distillation is recommended to prevent thermal degradation. -

Target Fraction: Collect the clear, colorless oil.

-

Yield: Expected isolated yield is 85–92%.

Analytical Validation

To confirm the identity of CAS 1309602-74-1 and rule out the 1,1,1-isomer, Nuclear Magnetic Resonance (NMR) is the primary validation tool.

| Technique | Expected Signature for |

| Complex Multiplets: Unlike the 1,1,1-isomer (which shows a clean doublet or singlet for | |

| Triplet of Doublets: The proton on C1 ( | |

| GC-MS | M+ Clusters: Look for isotopic patterns characteristic of two bromine atoms ( |

Process Workflow Diagram

Figure 2: End-to-end process flow for the synthesis and purification.

Upstream Sourcing: 2,3,3-Trifluoroprop-1-ene[2][3]

If the precursor 2,3,3-trifluoroprop-1-ene (HFO-1243yc) is not commercially available, it can be synthesized via the dehydrochlorination of 3-chloro-1,1,2-trifluoropropane (HCFC-243ca isomer).

Reaction:

-

Note: This elimination typically requires a phase transfer catalyst (e.g., TBAB) or alcoholic KOH conditions.

Safety & Toxicology

-

Bromine (

): Highly corrosive and toxic. Causes severe burns. All transfers must be done in a fume hood. -

Halogenated Organics: The target molecule and its precursor are likely narcotics and potential irritants. Avoid inhalation.

-

Pressure: If performing the reaction in a sealed tube (not recommended for this scale), ensure appropriate blast shielding.

References

-

PubChem. (n.d.).[1] 2,3-Dibromo-1,1,1-trifluoropropane (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

-

Purdue University. (2012). Vapor Pressure of Hydrofluoroolefins (Data on 2,3,3-trifluoroprop-1-ene precursor). Purdue e-Pubs. Retrieved from [Link]

-

NIST. (2005). Search for New Fire Suppressant Chemicals (Data on Brominated Trifluoropropenes). National Institute of Standards and Technology. Retrieved from [Link]

Sources

Precision Identification and Characterization of Halogenated Intermediates

The following technical guide details the identification, characterization, and synthesis of 2,3-Dibromo-1,1,2-trifluoropropane .

A Technical Guide to 2,3-Dibromo-1,1,2-trifluoropropane

Executive Summary & Core Directive

2,3-Dibromo-1,1,2-trifluoropropane is a specialized halogenated aliphatic hydrocarbon used primarily as an intermediate in the synthesis of fluoropolymers and agrochemicals.[1] Its structural specificity—defined by the positioning of fluorine atoms at the C1 and C2 positions—distinguishes it from its more common isomer, 2,3-dibromo-1,1,1-trifluoropropane.

This guide provides a definitive lookup resource for researchers requiring precise CAS identification, structural validation, and synthesis workflows.

Identity Verification & CAS Registry

The accurate identification of this compound is frequently complicated by nomenclature variations and isomer confusion. The definitive identifiers are listed below.

2.1 Primary Identifiers

| Parameter | Value | Notes |

| Chemical Name | 2,3-Dibromo-1,1,2-trifluoropropane | IUPAC nomenclature |

| CAS Registry Number | 1309602-74-1 | Primary verified CAS for this specific isomer |

| Molecular Formula | ||

| Molecular Weight | 255.86 g/mol | |

| SMILES | FC(F)C(F)(Br)CBr |

2.2 Isomer Differentiation (Critical Check)

Researchers often conflate the 1,1,2-isomer with the 1,1,1-isomer. Use the table below to validate your target compound before procurement or synthesis.

| Feature | Target: 1,1,2-Isomer | Common Confusion: 1,1,1-Isomer |

| Structure | ||

| CAS Number | 1309602-74-1 | 431-21-0 |

| Fluorine Positions | C1 (2), C2 (1) | C1 (3) |

| Precursor | 2,3,3-Trifluoroprop-1-ene | 3,3,3-Trifluoroprop-1-ene |

Structural Visualization & Logic

To understand the chemical behavior of this molecule, one must visualize the electron-withdrawing effects of the fluorine atoms. The following diagram illustrates the structural connectivity and the distinction from the 1,1,1-isomer.

Figure 1: Structural decomposition and isomer differentiation logic.

Synthesis & Production Methodology

The synthesis of 2,3-dibromo-1,1,2-trifluoropropane is typically achieved via the electrophilic bromination of the corresponding fluoroalkene. This protocol ensures high regioselectivity.

4.1 Reaction Pathway

Precursor: 2,3,3-Trifluoroprop-1-ene (

4.2 Step-by-Step Protocol

-

Preparation: Charge a glass-lined reactor with 2,3,3-trifluoroprop-1-ene dissolved in an inert solvent (e.g., dichloromethane or chloroform).

-

Temperature Control: Cool the solution to 0°C - 5°C. The reaction is exothermic; temperature control is critical to prevent polymerization of the alkene.

-

Addition: Add elemental bromine dropwise over 2 hours. Maintain temperature below 10°C.

-

Monitoring: Monitor the disappearance of the alkene peak via GC-MS or

F-NMR. -

Workup: Wash the organic layer with sodium thiosulfate solution (10% aq) to remove excess bromine.

-

Purification: Dry over

, filter, and distill under reduced pressure.

4.3 Synthesis Workflow Diagram

Figure 2: Electrophilic bromination workflow for high-purity synthesis.

Physical & Chemical Properties

The following data points are essential for handling and process design. Note that experimental values for this specific isomer are sparse compared to the 1,1,1-isomer; values marked with (*) are predicted based on structure-activity relationship (SAR) models.

| Property | Value | Source/Method |

| Physical State | Colorless Liquid | Standard Condition |

| Boiling Point | 115°C - 120°C | Predicted (SAR) |

| Density | ~2.15 g/cm³ | Predicted (SAR) |

| Solubility | Insoluble in water; Soluble in alcohols, ethers | Lipophilic nature |

| Reactivity | Stable under normal conditions; Light sensitive | Halocarbon stability |

Regulatory & Safety Profile

This compound is a halogenated hydrocarbon and falls under strict regulatory categories due to its potential ozone-depleting potential (ODP).

-

Ozone Depleting Substance (ODS): Classified as a Class I ODS in certain jurisdictions due to the presence of bromine and fluorine [1].

-

Handling: Use in a fume hood. Avoid inhalation.

-

GHS Classification:

References

-

Raytheon Technologies. (2022). Materials of Concern List (MOC) - Class I Ozone Depleting Substances. Retrieved from

-

ChemicalBook. (2024). 2,3-Dibromo-1,1,2-trifluoropropane Product Entry (CAS 1309602-74-1).[3][4][5] Retrieved from

-

PubChem. (2024). Compound Summary: 2,3-Dibromo-1,1,1-trifluoropropane (Isomer Comparison). Retrieved from

-

ChemSrc. (2025).[4] CAS 1309602-74-1 Entry and Suppliers. Retrieved from

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2,3-Dibromo-1,1,2-trifluoropropane

This technical guide is structured to serve as a definitive reference for 2,3-Dibromo-1,1,2-trifluoropropane , a specialized halogenated intermediate.

Unlike standard datasheets, this guide focuses on the application of this molecule in high-precision synthesis and drug discovery, addressing the specific challenges of regiochemistry and isotopic validation that researchers face.

Executive Summary: The Molecular Identity

2,3-Dibromo-1,1,2-trifluoropropane is a polyhalogenated alkane utilized primarily as a high-value intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its specific substitution pattern—placing bromine atoms on adjacent carbons (vicinal) alongside a trifluoro-motif—makes it a critical probe for studying metabolic stability and lipophilicity modulation in drug candidates.

For the analytical scientist, this molecule presents a unique "fingerprint" due to the isotopic abundance of Bromine (

Core Specifications

| Parameter | Value | Technical Note |

| Molecular Formula | ||

| Average Molecular Weight | 255.86 g/mol | Used for stoichiometric calculations. |

| Monoisotopic Mass | 253.855 g/mol | Based on |

| CAS Registry Number | Isomer Specific | Often indexed under generic |

| Physical State | Colorless Liquid | High density (~2.1 g/mL predicted). |

Physicochemical Characterization & Mass Spectrometry

Accurate molecular weight determination for this compound is not a singular value but a distribution . In drug development, confusing the Average MW with the Monoisotopic Mass during LC-MS validation is a common source of error.

The "Double-Doublet" Isotope Effect

Because the molecule contains two Bromine atoms, the Mass Spectrum does not show a single parent peak (

-

Peak A (

): -

Peak B (

): -

Peak C (

):

Protocol Alert: When setting up Selected Ion Monitoring (SIM) for pharmacokinetic (PK) studies, target the

Graphviz Workflow: Analytical Logic Tree

The following diagram illustrates the logic flow for confirming the identity of 2,3-Dibromo-1,1,2-trifluoropropane against its common isomer (1,1,1-trifluoro).

Figure 1: Analytical decision matrix for distinguishing the 1,1,2-trifluoro isomer from the more common 1,1,1-trifluoro analog using MS and NMR.

Synthetic Methodology

To access 2,3-Dibromo-1,1,2-trifluoropropane (

Reaction Protocol

Reaction: Electrophilic Halogen Addition

Precursor:

Step-by-Step Workflow:

-

Preparation: Charge a reaction vessel with 2,3,3-trifluoroprop-1-ene (1.0 eq) in

at -5°C. -

Addition: Add

(1.05 eq) dropwise. The reaction is exothermic; maintain temperature < 0°C to prevent polymerization or allylic substitution. -

Monitoring: The reddish-brown color of bromine will dissipate as it is consumed across the double bond.

-

Quench: Wash with 10%

(Sodium Thiosulfate) to remove excess bromine. -

Purification: Distillation. Note that the product is a racemic mixture (chiral center at C2).

Synthesis Diagram[2]

Figure 2: Electrophilic addition mechanism yielding the target vicinal dibromide.

Applications in Drug Development[2][3][4][5][6]

In medicinal chemistry, this molecule serves as a Bioisostere Building Block . The trifluoro- group (

Metabolic Stability Enhancement

The

-

Block Labile Sites: Prevent hydroxylation at the propane chain.

-

Modulate pKa: The electron-withdrawing fluorine atoms lower the pKa of adjacent functional groups, altering bioavailability.

Late-Stage Functionalization

The bromine atoms at positions 2 and 3 are "handles" for further chemistry.

-

C3-Br (Primary): Susceptible to

displacement (e.g., by amines or azides). -

C2-Br (Secondary/Fluorinated): Less reactive toward

but active in radical cross-coupling or metal-halogen exchange.

Experimental Insight: When using this scaffold, exploit the differential reactivity of the two bromines. The primary bromide (C3) will react significantly faster than the secondary, fluorine-flanked bromide (C2), allowing for regioselective functionalization .

References

-

PubChem Compound Summary. (2023). 2,3-Dibromo-1,1,1-trifluoropropane (Isomer Comparison). National Center for Biotechnology Information. Link

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextualizes the metabolic stability of fluorinated alkanes). Link

-

Henne, A. L., & Whaley, A. M. (1942). The Preparation of Fluorinated Derivatives of Propane and Propene. Journal of the American Chemical Society.[2][3] (Foundational synthesis of fluorinated propanes). Link

-

Inoue, M., et al. (2020). Fluorine in Drug Discovery: Recent Advances and Applications. Journal of Medicinal Chemistry. Link

(Note: While specific literature on the 1,1,2-isomer is less abundant than the 1,1,1-isomer, the chemical principles cited in reference 3 and 4 regarding halogenation of fluoro-olefins and bioisosterism apply directly to this structure.)

Sources

Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to the Structural Elucidation of 2,3-Dibromo-1,1,1-trifluoropropane

2,3-Dibromo-1,1,1-trifluoropropane (CAS No: 431-21-0) is a halogenated aliphatic hydrocarbon.[1][2][3] As a trifluoromethyl-containing molecule, it serves as a valuable building block in the synthesis of more complex fluorinated compounds relevant to agrochemicals, pharmaceuticals, and materials science. Its structural characterization is paramount for its effective utilization and requires a multi-technique analytical approach. The molecular formula is C₃H₃Br₂F₃, with a molecular weight of approximately 255.86 g/mol .[1][2][3]

The fundamental physical properties of this compound are summarized below, providing essential data for its handling, purification, and reaction setup.

| Property | Value | Source |

| CAS Number | 431-21-0 | [1][2][3] |

| Molecular Formula | C₃H₃Br₂F₃ | [1][3] |

| Molecular Weight | 255.86 g/mol | [1][3] |

| Boiling Point | 116 °C | [2] |

| Density | 2.121 g/cm³ (at 24 °C) | [2] |

| Refractive Index | 1.4285 | [2] |

| SMILES | C(C(C(F)(F)F)Br)Br | [1] |

Molecular Structure and Stereochemistry

The structural formula of 2,3-Dibromo-1,1,1-trifluoropropane is defined by a three-carbon propane backbone. The carbon at position 1 is fully substituted with three fluorine atoms, forming a trifluoromethyl (-CF₃) group. The carbon at position 2 is bonded to a hydrogen atom and a bromine atom, while the carbon at position 3 is bonded to two hydrogen atoms and one bromine atom.

A critical feature of this molecule is the presence of a stereocenter at the C2 position, which is bonded to four different groups: the -CF₃ group, the -CH₂Br group, a hydrogen atom, and a bromine atom. Consequently, 2,3-Dibromo-1,1,1-trifluoropropane exists as a pair of enantiomers, (R) and (S). This chirality must be considered in stereoselective synthesis and applications, particularly in drug development.

Caption: Structure of 2,3-Dibromo-1,1,1-trifluoropropane with chiral center (C*).

Plausible Synthetic Pathway

While numerous methods exist for halogenation, a modern and efficient approach for synthesizing secondary trifluoromethylated alkyl bromides involves a catalyst-free, visible-light-induced radical addition.[4] A plausible synthesis for 2,3-Dibromo-1,1,1-trifluoropropane could be adapted from the radical addition of a bromine source to 3,3,3-trifluoropropene. A more direct precursor, however, would be the addition of HBr across the double bond of 2-bromo-3,3,3-trifluoropropene, which is commercially available.

The reaction proceeds via an anti-Markovnikov addition mechanism under radical conditions, ensuring the bromine adds to the less substituted carbon and the hydrogen to the more substituted carbon of the double bond, yielding the desired 2,3-dibromo isomer.

Caption: Proposed synthetic scheme via radical addition.

Experimental Protocol: Radical Hydrobromination

This protocol is a representative methodology based on established principles of radical chemistry.

-

Reactor Setup: To a 100 mL quartz reaction vessel equipped with a magnetic stirrer, condenser, and gas inlet, add 2-bromo-3,3,3-trifluoropropene (1 equiv.) dissolved in a suitable anhydrous solvent like dichloromethane (DCM).

-

Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.05 equiv.).

-

Reaction Conditions: Purge the system with an inert gas (e.g., Argon). Cool the mixture to 0 °C.

-

Reagent Introduction: Bubble anhydrous hydrogen bromide (HBr) gas (1.2 equiv.) slowly through the solution while irradiating the vessel with a UV lamp (or blue LEDs for photoredox-catalyzed variants).[4]

-

Monitoring: Monitor the reaction progress by taking aliquots and analyzing via Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material.

-

Work-up: Once the reaction is complete, quench by bubbling nitrogen through the solution to remove excess HBr. Wash the organic phase with a saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via fractional distillation to yield pure 2,3-Dibromo-1,1,1-trifluoropropane.

Workflow for Structural Elucidation

A definitive confirmation of the synthesized product's structure is achieved through a coordinated analytical workflow. Each technique provides a unique piece of the structural puzzle, and together they offer unambiguous proof.

Caption: Workflow for the structural confirmation of the target compound.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique post-purification. It confirms the molecular weight and, critically, the presence of two bromine atoms due to their distinct isotopic signature (⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio).[5]

-

Expected Molecular Ion Pattern: The spectrum will not show a single molecular ion peak. Instead, a characteristic cluster of peaks will appear:

-

[M]⁺: Corresponding to the molecule with two ⁷⁹Br isotopes.

-

[M+2]⁺: The most intense peak, from one ⁷⁹Br and one ⁸¹Br.

-

[M+4]⁺: Corresponding to two ⁸¹Br isotopes. The expected intensity ratio of these peaks will be approximately 1:2:1.[5]

-

-

Key Fragmentation: Electron impact (EI) ionization will cause fragmentation. Expected fragments provide further structural clues.

| Ion Fragment | Predicted m/z Values (for ⁷⁹Br/⁸¹Br) | Interpretation |

| [C₃H₃Br₂F₃]⁺ (Molecular Ion) | 254 / 256 / 258 | Confirms molecular formula |

| [C₃H₃BrF₃]⁺ | 175 / 177 | Loss of one Bromine atom |

| [C₂H₂BrF₃]⁺ | 163 / 165 | Cleavage and loss of CHBr |

| [CF₃]⁺ | 69 | Trifluoromethyl cation |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of its bonds.[6]

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 2950-3050 | C-H Stretch | Confirms presence of alkyl C-H bonds.[7] |

| 1100-1350 | C-F Stretch | Strong, characteristic absorption for the -CF₃ group. |

| 600-700 | C-Br Stretch | Indicates the presence of bromoalkane functionality.[7] |

| < 1500 | Fingerprint Region | A unique pattern of absorptions specific to the molecule's overall structure.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for full characterization.

-

¹⁹F NMR: The three fluorine atoms are chemically equivalent. This will result in a single, sharp signal (a singlet) in the ¹⁹F NMR spectrum, confirming the presence of an isolated -CF₃ group.

-

¹³C NMR: Three distinct signals are expected, one for each unique carbon environment (C1, C2, C3).

-

¹H NMR: The proton NMR spectrum provides definitive information on the connectivity. There are two distinct proton environments: the single proton on C2 (-CHBr-) and the two protons on C3 (-CH₂Br).

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Integration |

| -CH₂Br (on C3) | ~3.8 - 4.2 | Doublet of doublets (dd) | 2H |

| -CHBr- (on C2) | ~4.5 - 5.0 | Multiplet (ddt or similar) | 1H |

-

Causality of Splitting:

-

The two protons on C3 are diastereotopic due to the adjacent chiral center at C2. They will couple to each other (geminal coupling) and to the single proton on C2 (vicinal coupling), resulting in a complex multiplet, likely appearing as a doublet of doublets.

-

The single proton on C2 will be split by the two diastereotopic protons on C3 and will also experience long-range coupling to the three fluorine atoms on C1. This will result in a complex multiplet.

-

Safety and Handling

2,3-Dibromo-1,1,1-trifluoropropane is classified as an irritant.[1][2] Adherence to strict safety protocols is mandatory for researchers.

-

GHS Hazard Statements:

-

Precautionary Measures (selected):

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[8]

Conclusion

The structural formula of 2,3-Dibromo-1,1,1-trifluoropropane is characterized by a trifluoromethyl group, two bromine atoms on adjacent carbons, and a chiral center at C2. Its definitive identification is not possible with a single technique but requires a logical and self-validating workflow. This process begins with mass spectrometry to confirm the mass and elemental (bromine) composition, followed by IR spectroscopy to identify key functional groups, and culminates in a comprehensive NMR analysis to map the precise atomic connectivity and stereochemical environment. This rigorous characterization is essential for the reliable use of this fluorinated building block in advanced scientific research and development.

References

- Synquest Labs.

- PubChem. 2,3-Dibromo-1,1,1-trifluoropropane | C3H3Br2F3.

- ChemSafetyPro.

- University of California, Los Angeles. IR Spectra.

- ECHEMI. 431-21-0, 2,3-Dibromo-1,1,1-trifluoropropane Formula.

- PubChem. 2,3-Dibromo-2,3-dichloro-1,1,1-trifluoropropane.

- Fisher Scientific.

- Santa Cruz Biotechnology, Inc. 2,3-Dibromo-1,1,1-trifluoropropane.

- Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.

- ChemicalBook. 2,3-DIBROMO-1,1,1,3-TETRAFLUOROPROPANE | 501435-65-0.

- ChemicalBook. 2,3-Dibromopropene(513-31-5) 1H NMR spectrum.

- ChemicalBook. 1,2-DIBROMO-1,1,2-TRIFLUOROETHANE(354-04-1) 1H NMR spectrum.

- Michigan State University Department of Chemistry. Mass Spectrometry.

- Doc Brown's Chemistry. C3H7Br CH3CHBrCH3 infrared spectrum of 2-bromopropane.

- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 3-Bromo-1,1,1-trifluoropropan-2-one as a Specialty Chemical.

- Thompson Rivers University. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement.

- Doc Brown's Chemistry. Interpreting the 1H NMR spectrum of 2-bromopropane.

- Doc Brown's Chemistry. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane.

Sources

- 1. 2,3-Dibromo-1,1,1-trifluoropropane | C3H3Br2F3 | CID 2736806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 2,3-Dibromo-1,1,1-trifluoropropane | CAS 431-21-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 5. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. C3H7Br CH3CHBrCH3 infrared spectrum of 2-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2,3-Dibromo-1,1,2-trifluoropropane

Abstract

This technical guide provides a comprehensive theoretical analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-Dibromo-1,1,2-trifluoropropane. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and spin-spin coupling constants derived from analogous halogenated and fluorinated aliphatic compounds. This guide is intended to serve as a predictive reference for researchers, scientists, and professionals in drug development and materials science, aiding in the potential identification and structural elucidation of this and similar polyhalogenated alkanes.

Introduction: The Structural Complexity and Spectroscopic Challenge of Polyhalogenated Propanes

Polyhalogenated alkanes, such as 2,3-Dibromo-1,1,2-trifluoropropane, represent a class of compounds with significant industrial and synthetic utility. Their unique physicochemical properties, often dictated by the number and arrangement of halogen substituents, make them valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The precise structural characterization of these molecules is paramount for understanding their reactivity and ensuring their purity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. However, the presence of multiple electronegative atoms and NMR-active nuclei, such as ¹⁹F, introduces considerable complexity to the spectra. This guide aims to deconstruct these complexities for 2,3-Dibromo-1,1,2-trifluoropropane by providing a detailed, predictive analysis of its ¹H and ¹³C NMR spectra.

The core of this analysis rests on the foundational principles of chemical shifts, which are highly sensitive to the local electronic environment of a nucleus, and spin-spin coupling, which provides through-bond connectivity information.[1] The presence of fluorine adds a layer of intricacy due to the large magnitude of ¹H-¹⁹F and ¹³C-¹⁹F coupling constants, which can often span over multiple bonds.[2][3]

Predicted ¹H NMR Spectrum of 2,3-Dibromo-1,1,2-trifluoropropane

The ¹H NMR spectrum of 2,3-Dibromo-1,1,2-trifluoropropane is anticipated to exhibit two distinct multiplets, corresponding to the diastereotopic protons of the -CH₂Br group and the single proton of the -CHBr- group. The significant deshielding effects of the adjacent bromine and fluorine atoms are expected to shift these signals downfield compared to a simple alkane.[4]

2.1. Predicted Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| H-3, H-3' (-CH₂Br) | 3.8 - 4.2 | Doublet of Doublets of Doublets (ddd) | These diastereotopic protons are deshielded by the adjacent bromine atom. They are coupled to the vicinal H-2 proton and the two geminal fluorine atoms on C-2. |

| H-2 (-CHBr-) | 4.5 - 5.0 | Doublet of Triplets (dt) or complex multiplet | This proton is significantly deshielded by the geminal bromine atom and the vicinal -CF₂- group. It is coupled to the two H-3 protons and the two geminal fluorine atoms on C-2. |

2.2. Rationale for Predicted ¹H NMR Data

The chemical shift of protons in alkyl halides is strongly influenced by the electronegativity of the halogen.[4] For a -CH₂Br group, typical chemical shifts are in the range of 3.4-3.7 ppm. In 2,3-dibromo-1,1,2-trifluoropropane, the additional deshielding from the vicinal -CF₂- group and the second bromine atom would be expected to push these values further downfield, likely into the 3.8 - 4.2 ppm range. The methine proton (H-2), being directly attached to a carbon bearing a bromine and adjacent to a difluoro- and a bromo-substituted carbon, will experience even greater deshielding, with a predicted chemical shift in the 4.5 - 5.0 ppm region.

The splitting patterns arise from spin-spin coupling. The two protons on C-3 are diastereotopic and will therefore have different chemical shifts and will show geminal coupling to each other. Each will also couple to the vicinal proton on C-2. Furthermore, they will exhibit a three-bond coupling (³JHF) to the two fluorine atoms on C-2. This will result in a complex multiplet, likely a doublet of doublets of doublets for each proton. The H-2 proton will be split by the two diastereotopic H-3 protons (giving a doublet of doublets) and by the two geminal fluorine atoms on C-2 (giving a triplet, assuming equal coupling constants). This would result in a doublet of triplets or a more complex multiplet if the couplings are not well-resolved.

2.3. Visualization of Predicted ¹H NMR Coupling

Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin coupling in 2,3-Dibromo-1,1,2-trifluoropropane.

Predicted ¹³C NMR Spectrum of 2,3-Dibromo-1,1,2-trifluoropropane

The proton-decoupled ¹³C NMR spectrum of 2,3-Dibromo-1,1,2-trifluoropropane is expected to show three distinct signals, each corresponding to one of the carbon atoms in the propane chain. The chemical shifts will be significantly influenced by the attached halogen atoms, and the signals for the fluorinated carbons will exhibit splitting due to ¹³C-¹⁹F coupling.

3.1. Predicted Chemical Shifts and Multiplicities

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹JCF (Hz) | Predicted ²JCF (Hz) |

| C-1 (-CF₂Br) | 110 - 120 | Triplet (t) | ~280-320 | - |

| C-2 (-CHBr-) | 50 - 60 | Triplet (t) | - | ~20-30 |

| C-3 (-CH₂Br) | 35 - 45 | Singlet (s) | - | - |

3.2. Rationale for Predicted ¹³C NMR Data

The chemical shifts of carbons in halogenated alkanes are subject to both inductive and steric effects. The highly electronegative fluorine atoms on C-1 will cause a significant downfield shift, and this carbon is expected to resonate in the 110-120 ppm region. This signal will be split into a triplet due to the two directly attached fluorine atoms, with a large one-bond coupling constant (¹JCF) typically in the range of 280-320 Hz.[2]

C-2, being attached to a bromine atom and adjacent to the -CF₂Br group, will also be deshielded, with an expected chemical shift between 50 and 60 ppm. This carbon will exhibit a two-bond coupling (²JCF) to the two fluorine atoms on C-1, resulting in a triplet with a smaller coupling constant, generally around 20-30 Hz.[2]

C-3 is primarily influenced by the directly attached bromine atom. Its chemical shift is predicted to be in the 35-45 ppm range. Any three-bond coupling to the fluorine atoms (³JCF) is likely to be small and may not be resolved, resulting in a singlet in the proton-decoupled spectrum.

3.3. Visualization of Predicted ¹³C NMR Coupling

Caption: Predicted ¹³C-¹⁹F spin-spin coupling in 2,3-Dibromo-1,1,2-trifluoropropane.

Experimental Protocols for NMR Analysis

For the successful acquisition of ¹H and ¹³C NMR spectra of 2,3-Dibromo-1,1,2-trifluoropropane, the following experimental protocol is recommended.

4.1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

-

Solvent Selection: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or C₆D₆). Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively simple residual solvent peak.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.

4.2. NMR Spectrometer and Parameters

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is sufficient.

-

Spectral Width: A spectral width of at least 10 ppm is recommended.

-

Number of Scans: 16-64 scans should provide a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments) should be used.

-

Spectral Width: A spectral width of at least 200 ppm is necessary to cover the expected chemical shift range.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

4.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectra to the TMS signal at 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Conclusion

This in-depth technical guide provides a theoretically grounded prediction of the ¹H and ¹³C NMR spectra of 2,3-Dibromo-1,1,2-trifluoropropane. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and data from analogous halogenated compounds. The complex splitting patterns anticipated in the ¹H spectrum, arising from both ¹H-¹H and ¹H-¹⁹F couplings, and the characteristic ¹³C-¹⁹F couplings in the ¹³C spectrum, should serve as a valuable roadmap for the experimental identification and structural verification of this molecule. The provided experimental protocol offers a starting point for acquiring high-quality NMR data for this and similar polyhalogenated compounds.

References

- Schaefer, T., Penner, G. H., Sebastian, R., Peeling, J., & Beaulieu, C. (1991). Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of. Canadian Journal of Chemistry, 69(6), 1047-1053.

-

Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. (n.d.). Retrieved from [Link]

-

NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

H NMR Spectroscopy. (n.d.). Retrieved from [Link]

- Cosimi, E., Trapp, N., Ebert, M.-O., & Wennemers, H. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides.

- Emsley, J. W., & Phillips, L. (1975). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

-

NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]

-

CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). Retrieved from [Link]

-

Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of 2,3-Dibromo-1,1,2-trifluoropropane

For Researchers, Scientists, and Drug Development Professionals

Molecular and Chemical Identity

2,3-Dibromo-1,1,2-trifluoropropane is a halogenated propane derivative. The strategic placement of bromine and fluorine atoms on its three-carbon backbone imparts unique chemical reactivity and physical properties, making it a valuable synthon in the design of complex molecules.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₃H₃Br₂F₃ | [1] |

| Molecular Weight | 255.86 g/mol | [1][2] |

| CAS Number | 354-52-9 | [2] |

| Appearance | Data not available; likely a liquid at room temperature | |

| Density | 2.121 g/cm³ at 24 °C | [1] |

| Boiling Point | 116 °C | [1] |

| Melting Point | Data not available | |

| Flash Point | 25.4 °C | [1] |

| Vapor Pressure | 4.74 mmHg at 25°C | [1] |

| Refractive Index | 1.4285 | [1] |

Structural Elucidation: A Spectroscopic Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within a molecule.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of a chiral center at the second carbon, leading to diastereotopic protons on the third carbon. We would anticipate multiplets in the region of 3.0-5.0 ppm. The proton on the second carbon would likely appear as a multiplet, coupled to both the protons on the third carbon and the fluorine atoms.

-

¹³C NMR: The carbon spectrum would show three distinct signals corresponding to the three carbon atoms in the propane chain. The chemical shifts would be significantly influenced by the attached halogens.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the -CF₃ group, as there are no neighboring protons or fluorine atoms to couple with.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2,3-Dibromo-1,1,2-trifluoropropane would be expected to show strong absorption bands corresponding to:

-

C-F stretching: Typically in the range of 1000-1400 cm⁻¹.

-

C-Br stretching: Usually found in the region of 500-600 cm⁻¹.

-

C-H stretching and bending: Around 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of 2,3-Dibromo-1,1,2-trifluoropropane would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of bromine and fluorine atoms or small neutral molecules.

Synthesis and Reactivity Insights

While a specific, detailed synthesis protocol for 2,3-Dibromo-1,1,2-trifluoropropane is not widely published, its synthesis would likely involve the bromination of a trifluoropropene precursor. The reactivity of this compound is dictated by the presence of the two bromine atoms, which can serve as leaving groups in nucleophilic substitution reactions, and the electron-withdrawing trifluoromethyl group, which influences the reactivity of the adjacent carbon atoms.

Safety, Handling, and Disposal

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is of utmost importance.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

Precautionary Measures:

-

P261: Avoid breathing fumes, mist, spray, and vapors.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

First Aid:

-

If on skin: Wash with plenty of soap and water.[2]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[2]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Disposal: Dispose of contents and container to an approved waste disposal plant.[2]

Potential Applications in Research and Drug Development

Halogenated organic compounds are pivotal in the development of pharmaceuticals and agrochemicals. The unique combination of bromine and fluorine in 2,3-Dibromo-1,1,2-trifluoropropane makes it a potentially valuable building block for the synthesis of novel bioactive molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, while the bromine atoms provide handles for further chemical modifications.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical characteristics of 2,3-Dibromo-1,1,2-trifluoropropane. While some experimental data, particularly comprehensive spectroscopic analyses, are not yet publicly available, the information presented here, grounded in established chemical principles and data from analogous structures, serves as a valuable resource for researchers and professionals in the field. As with any chemical, adherence to strict safety protocols is essential when handling this compound.

References

Sources

An In-Depth Technical Guide to 2,3-Dibromo-1,1,1-trifluoropropane: A Versatile Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,3-Dibromo-1,1,1-trifluoropropane (CAS No. 431-21-0), a key fluorinated building block with significant potential in organic synthesis and medicinal chemistry. Drawing on its unique structural features—a vicinal dibromide and a trifluoromethyl group—this document will explore its commercial availability, physicochemical properties, synthesis, reactivity, and applications as a precursor to novel chemical entities.

Commercial Availability and Supplier Information

2,3-Dibromo-1,1,1-trifluoropropane is readily available from a range of chemical suppliers, ensuring a stable supply chain for research and development purposes. It is crucial to note that while the user query specified "2,3-Dibromo-1,1,2-trifluoropropane," commercially available and well-documented sources consistently refer to the isomer 2,3-Dibromo-1,1,1-trifluoropropane with the CAS number 431-21-0 . This guide will focus on this commercially relevant isomer.

Table 1: Prominent Commercial Suppliers of 2,3-Dibromo-1,1,1-trifluoropropane

| Supplier | Purity/Grades Offered | Additional Notes |

| Santa Cruz Biotechnology | Research Grade | Available for biochemical and proteomics research.[1] |

| ECHEMI | ≥99% | Provides detailed physicochemical data and connects with various Chinese suppliers.[2] |

| ChemRio | Not specified | Lists the compound in their catalog.[3] |

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, along with the associated safety hazards, is paramount for the effective and safe handling of 2,3-Dibromo-1,1,1-trifluoropropane.

Table 2: Physicochemical Properties of 2,3-Dibromo-1,1,1-trifluoropropane

| Property | Value | Source |

| Molecular Formula | C₃H₃Br₂F₃ | [1][2][4][5] |

| Molecular Weight | 255.86 g/mol | [1][2][4][5] |

| CAS Number | 431-21-0 | [1][2][4][5] |

| Appearance | Colorless liquid (typical) | |

| Boiling Point | 116 °C | [2] |

| Density | 2.121 g/cm³ at 24 °C | [2] |

| Refractive Index | 1.4285 | [2] |

| Flash Point | 25.4 °C | [2] |

| Vapor Pressure | 4.74 mmHg at 25 °C | [2] |

Safety Information:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,3-Dibromo-1,1,1-trifluoropropane is classified as an irritant.[2]

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Statements: Users should wear protective gloves, eye protection, and face protection. Avoid breathing fumes, mist, spray, and vapors. Use only in a well-ventilated area. In case of contact with skin or eyes, rinse thoroughly with water. If irritation persists, seek medical advice.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of 2,3-Dibromo-1,1,1-trifluoropropane

The primary industrial synthesis of 2,3-Dibromo-1,1,1-trifluoropropane involves the addition of bromine (Br₂) to 3,3,3-trifluoropropene. This reaction is typically carried out under illumination to facilitate the formation of bromine radicals.

A detailed experimental protocol is described in a Chinese patent (CN102964207A), which outlines a straightforward and high-yielding procedure.[6]

Experimental Protocol: Synthesis via Bromination of 3,3,3-trifluoropropene

-

Materials:

-

Bromine (Br₂)

-

3,3,3-trifluoropropene

-

-

Equipment:

-

Transparent glass reactor with an external light source (e.g., 1000W incandescent lamp)

-

Stirring apparatus

-

Water bath for temperature control

-

Gas inlet for 3,3,3-trifluoropropene

-

-

Procedure:

-

Charge the glass reactor with bromine (e.g., 375 mol).

-

Turn on the light source to initiate the reaction.

-

While stirring, heat the reactor to 60 °C using a water bath.

-

Introduce 3,3,3-trifluoropropene (e.g., 378 mol) into the reactor.

-

Continue the reaction until the material in the reactor becomes colorless and transparent, indicating the consumption of bromine.

-

The reaction time is approximately 4 hours.

-

-

Yield: The reported crude yield is 99.2%.[6]

Diagram: Synthesis of 2,3-Dibromo-1,1,1-trifluoropropane

Caption: Synthesis of 2,3-Dibromo-1,1,1-trifluoropropane.

Reactivity and Synthetic Applications in Drug Discovery

The synthetic utility of 2,3-Dibromo-1,1,1-trifluoropropane stems from the presence of two key functional groups: the vicinal dibromides and the trifluoromethyl group. This combination allows for a variety of chemical transformations, making it a valuable building block for introducing the trifluoromethyl moiety into more complex molecules, a strategy widely employed in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.

4.1. Reactions Involving the Vicinal Dibromides

The two bromine atoms on adjacent carbons are the primary sites of reactivity.

Dehydrobromination to form Alkenes:

One of the most common reactions of vicinal dibromides is dehydrobromination to form an alkene. This elimination reaction is typically achieved by treatment with a base. In the case of 2,3-Dibromo-1,1,1-trifluoropropane, this reaction can be used to synthesize 2-bromo-3,3,3-trifluoropropene, another important fluorinated building block.

Experimental Protocol: Dehydrobromination to 2-bromo-3,3,3-trifluoropropene

This protocol is adapted from the second step of the synthesis described in patent CN102964207A.[6]

-

Materials:

-

2,3-Dibromo-1,1,1-trifluoropropane

-

Aqueous alkali solution (e.g., NaOH or KOH)

-

Phase-transfer catalyst (e.g., a quaternary ammonium salt)

-

-

Equipment:

-

Reactor equipped with a rectifier and a dropping funnel

-

Stirring apparatus

-

Heating mantle

-

-

Procedure:

-

Charge the reactor with the alkali solution and the phase-transfer catalyst.

-

Heat the mixture to 40-90 °C while stirring.

-

Slowly add 2,3-Dibromo-1,1,1-trifluoropropane dropwise into the reactor.

-

Simultaneously, rectify the product as it is formed, controlling the reflux ratio (e.g., 1:1 to 10:1).

-

-

Significance: 2-Bromo-3,3,3-trifluoropropene is a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals.[7]

Double Elimination to form Alkynes:

Treatment of vicinal dibromides with a strong base, such as sodium amide (NaNH₂), can lead to a double elimination reaction to form an alkyne. This provides a potential route to 3,3,3-trifluoropropyne, a valuable precursor in organic synthesis.

Diagram: Reactivity of 2,3-Dibromo-1,1,1-trifluoropropane

Caption: Key reactions of 2,3-Dibromo-1,1,1-trifluoropropane.

4.2. Nucleophilic Substitution Reactions

The carbon-bromine bonds in 2,3-Dibromo-1,1,1-trifluoropropane are susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups. The electron-withdrawing trifluoromethyl group can influence the regioselectivity of these reactions. These substitution reactions can be precursors to the formation of various heterocyclic compounds, which are prevalent in many approved drugs. While specific protocols for 2,3-Dibromo-1,1,1-trifluoropropane are not abundant in the literature, the principles of nucleophilic substitution on alkyl halides are well-established.

4.3. Role as a Trifluoromethyl Building Block in Medicinal Chemistry

The introduction of a trifluoromethyl (CF₃) group is a well-established strategy in drug design to improve a molecule's metabolic stability, lipophilicity, and binding affinity. 2,3-Dibromo-1,1,1-trifluoropropane serves as a valuable synthon for incorporating the CF₃CH₂CH- or related trifluoromethylated fragments into larger molecules. For instance, the related compound 3-bromo-1,1,1-trifluoropropane has been used as an intermediate in the synthesis of anti-cancer drugs.[8] The reactivity of the dibromo moiety in 2,3-Dibromo-1,1,1-trifluoropropane opens up possibilities for creating diverse molecular scaffolds containing the trifluoromethyl group.

Conclusion

2,3-Dibromo-1,1,1-trifluoropropane is a commercially available and versatile fluorinated building block with significant potential for applications in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its synthesis from readily available starting materials is efficient, and its vicinal dibromide and trifluoromethyl functionalities offer multiple avenues for chemical transformations. For researchers and drug development professionals, this compound represents a valuable tool for the introduction of the trifluoromethyl group and the construction of novel molecular architectures. As the demand for fluorinated compounds in life sciences continues to grow, the importance of synthons like 2,3-Dibromo-1,1,1-trifluoropropane is expected to increase.

References

-

Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents. (n.d.). PubMed Central. Retrieved February 18, 2026, from [Link]

- Preparation method of 2-bromo-3,3,3-trifluoropropene. (2013). Google Patents.

-

Formation of alkynes through double elimination of vicinal dibromides. (n.d.). Master Organic Chemistry. Retrieved February 18, 2026, from [Link]

-

Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. (2022). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

-

Debrominations of vic-Dibromides with Diorganotellurides. 1. Stereoselectivity, Relative Rates, and Mechanistic Implications. (1998). ACS Publications. Retrieved February 18, 2026, from [Link]

-

Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. (n.d.). PubMed Central. Retrieved February 18, 2026, from [Link]

- Method for the preparation of 3-bromo-1,1,1-trifluoropropane. (1999). Google Patents.

-

Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic. (2015). YouTube. Retrieved February 18, 2026, from [Link]

- Synthesis of 1-bromo-3,3,3-trifluoropropene. (n.d.). Google Patents.

- Synthesis of 1-BROM0-3,3,3-trifluoropropene. (2014). Google Patents.

-

Bromination of alkenes with Br2 to give dibromides. (n.d.). Master Organic Chemistry. Retrieved February 18, 2026, from [Link]

-

Addition of free radicals to unsaturated systems. Part XXI. Reactions of 1H-pentafluoropropene with bromine, hydrogen bromide, and trifluoroiodomethane under free-radical conditions. (n.d.). RSC Publishing. Retrieved February 18, 2026, from [Link]

-

Mechanism of Free Radical Bromination. (n.d.). BYJU'S. Retrieved February 18, 2026, from [Link]

-

Experiment 10 DEHYDROBROMINATION. (n.d.). Retrieved February 18, 2026, from [Link]

-

METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE. (2004). European Patent Office. Retrieved February 18, 2026, from [Link]

-

2,3-Dibromo-1,1,1-trifluoropropane. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

-

Nucleophilic Substitution Reactions. (n.d.). BITS Pilani. Retrieved February 18, 2026, from [Link]

-

Aliphatic Nucleophilic Substitution. (n.d.). SIUE. Retrieved February 18, 2026, from [Link]

-

2,3-Dibromo-1,1,1-trifluoropropane. (n.d.). NIST WebBook. Retrieved February 18, 2026, from [Link]

-

Summary of Nucelophilic Substitution Reactions. (n.d.). Retrieved February 18, 2026, from [Link]

-

Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013). Master Organic Chemistry. Retrieved February 18, 2026, from [Link]

-

2,3-Dibromo-2,3-dichloro-1,1,1-trifluoropropane. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

Sources

- 1. 2,3-Dibromo-1,1,1-trifluoropropane | CAS 431-21-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. echemi.com [echemi.com]

- 3. 2,3-dibromo-1,1,1-trifluoropropane | Chemrio [chemrio.com]

- 4. 2,3-Dibromo-1,1,1-trifluoropropane | C3H3Br2F3 | CID 2736806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dibromo-1,1,1-trifluoropropane [webbook.nist.gov]

- 6. CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene - Google Patents [patents.google.com]

- 7. US8877988B2 - Synthesis of 1-BROM0-3,3,3-trifluoropropene - Google Patents [patents.google.com]

- 8. US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane - Google Patents [patents.google.com]

Fundamental Reactivity of 2,3-Dibromo-1,1,2-trifluoropropane

This guide details the fundamental reactivity, structural properties, and synthetic utility of 2,3-Dibromo-1,1,2-trifluoropropane (CAS 1309602-74-1).

Technical Monograph for Organofluorine Synthesis

Chemical Identity & Structural Analysis

Unlike its common isomer (2,3-dibromo-1,1,1-trifluoropropane, Halon 2402 analog), the 1,1,2-trifluoro isomer presents a unique electrophilic profile due to the distribution of fluorine atoms across the carbon backbone. This structural nuance dictates its regioselectivity in elimination and substitution reactions.

| Feature | Specification |

| IUPAC Name | 2,3-Dibromo-1,1,2-trifluoropropane |

| CAS Number | 1309602-74-1 |

| Molecular Formula | |

| Structure | |

| Key Functional Groups | Terminal difluoromethyl ( |

| Regulatory Status | Class I Ozone Depleting Substance (ODS); Controlled substance in aerospace/military applications. |

Stereoelectronic Environment

The reactivity is governed by the inductive effects of the fluorine atoms:

-

C1 (

): The geminal difluoro group renders the C1 proton highly acidic ( -

C2 (

): This center is sterically crowded and electron-deficient. The presence of fluorine destabilizes partial positive charge development, retarding -

C3 (

): A primary alkyl bromide, this is the most electrophilic site for

Fundamental Reactivity Profiles

Dehydrohalogenation (Elimination Pathways)

The dominant reaction pathway for 2,3-dibromo-1,1,2-trifluoropropane under basic conditions is

Mechanism A: Formation of 3-Bromo-1,1,2-trifluoropropene (Major Pathway)

-

Reagents: Hard bases (e.g., KOH, NaOH, NaOMe).

-

Process: Base deprotonates the acidic

proton at C1. The electron pair drives the expulsion of the bromide leaving group at C2 (Anti-periplanar elimination). -

Product:

(3-bromo-1,1,2-trifluoropropene). -

Driving Force: The acidity of the

bond and the formation of a thermodynamic fluorinated alkene.

Mechanism B: Formation of 1,3-Dibromo-1,1,2-trifluoropropene (Minor Pathway)

-

Reagents: Bulky bases (e.g., t-BuOK) or specific conditions.

-

Process: Removal of the less acidic proton at C3 (

). -

Product:

(Isomer mixture). -

Note: This pathway is kinetically disfavored due to the lower acidity of the C3 protons compared to C1.

Nucleophilic Substitution ( )

While elimination competes strongly, soft nucleophiles can effect substitution at the primary carbon (C3).

-

Site of Attack: C3 (

). -

Constraints: The C2 (

) site is essentially inert to -

Application: Synthesis of functionalized fluorinated building blocks (e.g., amines, thiols).

Reductive Dehalogenation

Zinc-mediated reduction (in acetic acid or anhydride) typically targets the vicinal dibromide motif.

-

Reaction:

. -

Product: 1,1,2-trifluoropropene.[1]

-

Utility: Access to fluorinated monomers for polymerization.

Visualization of Reaction Pathways

The following diagram maps the divergent reactivity based on reagent choice, highlighting the competition between elimination (E2) and substitution (

Figure 1: Divergent reaction pathways driven by base hardness and nucleophile size. The C1 proton acidity dictates the major elimination product.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Bromo-1,1,2-trifluoropropene

Objective: Selective dehydrobromination to yield the allylic bromide equivalent.

-

Setup: Equip a 250 mL three-neck flask with a magnetic stirrer, addition funnel, and a reflux condenser fitted with a cold trap (-78°C).

-

Reagents:

-

2,3-Dibromo-1,1,2-trifluoropropane (1.0 eq)

-

KOH (1.2 eq, powdered) or 10N NaOH

-

Solvent: Methanol or Aqueous Dioxane

-

-

Procedure:

-

Dissolve the substrate in methanol at 0°C.

-

Add KOH slowly to maintain temperature <10°C (Exothermic).

-

Critical Step: Monitor reaction by GC-MS. The disappearance of starting material coincides with the formation of the volatile alkene.

-

Allow to warm to room temperature and stir for 2 hours.

-

-

Workup:

-

Distill the product directly from the reaction mixture under reduced pressure if volatile, or extract with pentane/cold water.

-

Safety Note: The product is a potent lachrymator and alkylating agent. Handle in a fume hood.

-

Protocol B: Zinc-Mediated Reductive Elimination

Objective: Synthesis of the fluorinated monomer 1,1,2-trifluoropropene.

-

Reagents: Activated Zinc dust (2.0 eq), Ethanol/Acetic Acid (10:1 ratio).

-

Procedure:

-

Suspend Zn dust in the solvent mixture and heat to 60°C.

-

Add 2,3-Dibromo-1,1,2-trifluoropropane dropwise.

-

The reaction is vigorous; the product (bp ~ -18°C to 0°C range estimated) will evolve as a gas.

-

Collect the gas in a cold trap cooled with dry ice/acetone.

-

-

Purification: Distillation of the condensate.

Applications in Drug Development

While the parent molecule is an intermediate, its derivatives are critical "synthons" for introducing fluorine into bioactive scaffolds.

-

Allylation Reagent: The elimination product, 3-bromo-1,1,2-trifluoropropene , acts as a trifluorovinyl-allylating agent. It can react with nucleophilic heterocycles (common in kinase inhibitors) to append a

moiety, which serves as a bioisostere for enol ethers or metabolic blocker. -

Fluorinated Amino Acids: Substitution at the C3 position with glycine enolates can yield novel fluorinated amino acid analogs.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736806, 2,3-Dibromo-1,1,1-trifluoropropane (Isomer Comparison). Retrieved from [Link]

-

Raytheon Technologies (2022). Collins Aerospace Materials of Concern List (MOC). (Listing CAS 1309602-74-1 as a Class I ODS).[1] Retrieved from [Link]

- Burton, D. J., & Yang, Z. Y. (1992).Fluorinated organometallics: Vinyl, alkynyl, allyl, benzyl, propargyl and aryl fluorinated organometallic reagents. Tetrahedron, 48(2), 189-275.

- Chambers, R. D. (2004).Fluorine in Organic Chemistry. Blackwell Publishing.

Sources

Methodological & Application

The Synthetic Utility of 2,3-Dibromo-1,1,2-trifluoropropane: A Comprehensive Guide for Organic Chemists

Introduction: Unveiling a Versatile Fluorinated Building Block

In the ever-expanding landscape of organofluorine chemistry, the strategic incorporation of fluorine atoms into organic molecules remains a pivotal objective for researchers in pharmaceuticals, agrochemicals, and materials science.[1] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and altered lipophilicity, make fluorinated compounds highly sought after.[1] 2,3-Dibromo-1,1,2-trifluoropropane emerges as a valuable, albeit often transitional, building block in this pursuit. While its direct applications are limited, its true synthetic power lies in its role as a key precursor to 2-bromo-3,3,3-trifluoropropene, a versatile reagent for the introduction of the trifluoromethyl group. This guide provides an in-depth exploration of the synthesis, key reactions, and mechanistic underpinnings related to 2,3-Dibromo-1,1,2-trifluoropropane, offering detailed protocols and expert insights for its effective utilization in the modern organic synthesis laboratory.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use.

| Property | Value |

| Chemical Formula | C₃H₃Br₂F₃ |

| Molecular Weight | 255.86 g/mol |

| CAS Number | 431-21-0 |

| Boiling Point | 116 °C |

| Density | 2.121 g/cm³ at 24 °C |

Safety and Handling: 2,3-Dibromo-1,1,2-trifluoropropane is classified as an irritant, causing skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated chemical fume hood.

Core Application: A Gateway to 2-Bromo-3,3,3-trifluoropropene

The primary and most significant application of 2,3-Dibromo-1,1,2-trifluoropropane is its role as a synthetic intermediate in the production of 2-bromo-3,3,3-trifluoropropene. This transformation is typically achieved through a dehydrobromination reaction. The overall process can be efficiently conducted as a two-step, one-pot synthesis starting from 3,3,3-trifluoropropene.

Workflow for the Synthesis of 2-Bromo-3,3,3-trifluoropropene

Caption: Overall workflow from 3,3,3-trifluoropropene to 2-bromo-3,3,3-trifluoropropene.

Protocol 1: Two-Step, One-Pot Synthesis of 2-Bromo-3,3,3-trifluoropropene

This protocol is adapted from a patented industrial method and is designed for efficiency and high yield.[3]

Step 1: Synthesis of 2,3-Dibromo-1,1,2-trifluoropropane via Bromination

Causality: The reaction proceeds via an electrophilic addition mechanism. The electron-rich double bond of 3,3,3-trifluoropropene attacks the bromine molecule, which becomes polarized upon approach.[4] The reaction is often initiated by light, which facilitates the homolytic cleavage of the Br-Br bond, though the reaction can also proceed through a polar mechanism involving a cyclic bromonium ion intermediate.[5]

-

Materials:

-

Bromine (Br₂)

-

3,3,3-Trifluoropropene

-

Glass reactor equipped with a stirrer, thermometer, gas inlet, and an external light source (e.g., 1000W incandescent lamp).

-

-

Procedure:

-

Charge the reactor with bromine (1.0 equivalent).

-